

N1-(2-Methyl)propyl Pseudouridine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: N1-(2-Methyl)propyl pseudouridine

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **N1-(2-Methyl)propyl pseudouridine**, a modified nucleoside of interest in the field of RNA therapeutics and drug development. Due to the limited availability of specific data for this particular derivative, this document leverages information on closely related N1-alkyl-pseudouridines to infer its probable characteristics and significance.

Chemical Structure and Properties

N1-(2-Methyl)propyl pseudouridine, also known as N1-isobutyl-pseudouridine, is a derivative of pseudouridine, an isomer of the nucleoside uridine. The key structural feature of pseudouridine is the C-C glycosidic bond between the C1' of the ribose sugar and the C5 of the uracil base, unlike the typical N-C bond in uridine. In **N1-(2-Methyl)propyl pseudouridine**, a 2-methylpropyl (isobutyl) group is attached to the N1 position of the uracil base.

While specific experimental data for the physical properties of **N1-(2-Methyl)propyl pseudouridine** are not readily available in published literature, its fundamental chemical attributes have been identified.

Table 1: Chemical and Physical Properties of N1-(2-Methyl)propyl Pseudouridine



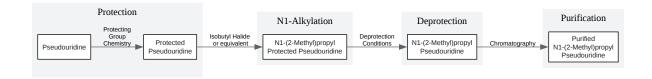
Property	Value	Source
Molecular Weight	300.31 g/mol	
Molecular Formula	C13H20N2O6	
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
рКа	Not available	-

Synthesis and Purification

A detailed, peer-reviewed synthesis protocol for **N1-(2-Methyl)propyl pseudouridine** is not currently available. However, the synthesis of other N1-alkyl-pseudouridine derivatives has been described, providing a likely synthetic route. The general approach involves the alkylation of a suitably protected pseudouridine derivative.

General Experimental Workflow for Synthesis

The following diagram outlines a plausible synthetic workflow for **N1-(2-Methyl)propyl pseudouridine**, based on methodologies for similar compounds.



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Caption: General synthetic workflow for N1-alkyl-pseudouridines.

Methodological Considerations



- Protection: The hydroxyl groups of the ribose moiety and potentially the N3 position of the
 uracil base would need to be protected to ensure selective alkylation at the N1 position.
 Common protecting groups for nucleosides include silyl ethers (e.g., TBDMS) and acyl
 groups.
- Alkylation: The N1-alkylation would likely be achieved by reacting the protected pseudouridine with an isobutyl halide (e.g., isobutyl bromide or iodide) in the presence of a suitable base.
- Deprotection: The protecting groups would then be removed under conditions that do not affect the newly formed N1-alkyl bond.
- Purification: The final product would be purified using standard techniques such as column chromatography.

Biological Activity and Significance

While direct studies on the biological activity of **N1-(2-Methyl)propyl pseudouridine** are not available, research on other N1-substituted pseudouridines provides valuable insights into its potential roles and applications, particularly in the context of mRNA therapeutics.

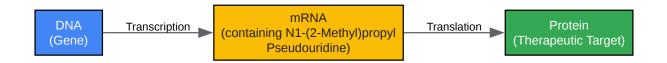
The substitution at the N1 position of pseudouridine has been shown to significantly impact the properties of mRNA. For instance, the well-studied N1-methylpseudouridine has been demonstrated to enhance protein expression from modified mRNA while reducing its immunogenicity. This is a critical factor in the development of mRNA-based vaccines and therapies.

A study by TriLink BioTechnologies on various N1-substituted pseudouridines, including N1-propyl and N1-isopropyl derivatives, showed that the nature of the N1-substituent influences the translational activity and cytotoxicity of the resulting mRNA. This suggests that the size and lipophilicity of the alkyl group at the N1 position can modulate the biological effects.

Potential Signaling Pathway Involvement

There are no known signaling pathways directly involving **N1-(2-Methyl)propyl pseudouridine**. However, as a component of modified mRNA, it would be involved in the central dogma of molecular biology, as depicted below.





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Caption: Role in the central dogma of molecular biology.

Experimental Protocols

Specific experimental protocols for the characterization and use of **N1-(2-Methyl)propyl pseudouridine** are not published. However, standard analytical techniques would be employed for its characterization.

Table 2: Potential Analytical Characterization Methods

Technique	Purpose
Nuclear Magnetic Resonance (NMR)	Structural elucidation and confirmation of the N1-alkylation.
Mass Spectrometry (MS)	Determination of molecular weight and confirmation of elemental composition.
High-Performance Liquid Chromatography (HPLC)	Assessment of purity.

For the evaluation of its biological activity, once incorporated into an mRNA molecule, established in vitro and in vivo assays would be utilized, similar to those described for other N1-substituted pseudouridines. This would involve in vitro transcription to generate the modified mRNA, followed by transfection into cell lines to assess protein expression and immunogenicity.

Conclusion

N1-(2-Methyl)propyl pseudouridine represents an under-investigated modified nucleoside with potential applications in RNA therapeutics. While specific data for this compound are scarce, the existing knowledge on related N1-alkyl-pseudouridine derivatives suggests that it







could modulate the biological properties of mRNA. Further research is warranted to synthesize and characterize **N1-(2-Methyl)propyl pseudouridine** and to evaluate its impact on mRNA stability, translational efficiency, and immunogenicity. Such studies will be crucial in determining its potential for the development of next-generation RNA-based medicines.

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